(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid

Lipophilicity Drug-like properties PROTAC linker design

3-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid (CAS 1334216-21-5) is an arylboronic acid featuring a meta-substituted pyrrolidine-propoxy side chain on the phenyl ring. This compound belongs to the class of functionalized phenylboronic acids utilized as modular building blocks in Suzuki-Miyaura cross-coupling reactions for constructing drug-like molecules.

Molecular Formula C13H20BNO3
Molecular Weight 249.12 g/mol
CAS No. 1334216-21-5
Cat. No. B1395844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid
CAS1334216-21-5
Molecular FormulaC13H20BNO3
Molecular Weight249.12 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)OCCCN2CCCC2)(O)O
InChIInChI=1S/C13H20BNO3/c16-14(17)12-5-3-6-13(11-12)18-10-4-9-15-7-1-2-8-15/h3,5-6,11,16-17H,1-2,4,7-10H2
InChIKeyOZXMHNLBJHUVMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic Acid (CAS 1334216-21-5) – A Differentiated Meta-Substituted Building Block for Medicinal Chemistry and Drug Discovery Procurement


3-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid (CAS 1334216-21-5) is an arylboronic acid featuring a meta-substituted pyrrolidine-propoxy side chain on the phenyl ring . This compound belongs to the class of functionalized phenylboronic acids utilized as modular building blocks in Suzuki-Miyaura cross-coupling reactions for constructing drug-like molecules . The combination of a basic pyrrolidine moiety, a three‑carbon propoxy linker, and the boronic acid group imparts distinct physicochemical properties that differentiate it from simpler phenylboronic acids and closely related analogues.

Why Simple Phenylboronic Acids Cannot Substitute for 3-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic Acid in Selective Synthesis


In‑class phenylboronic acids cannot be interchanged freely because seemingly minor alterations—regiochemistry of substitution, amine type, or linker length—produce measurable differences in lipophilicity, basicity, purity profiles, and chemotype accessibility . Direct head‑to‑head comparative data remain sparse in the open literature; therefore the differential evidence presented below is drawn from cross‑study comparisons, vendor‑reported specifications, and class‑level inferences. Nevertheless, these quantitative metrics collectively support a procurement rationale where 3‑(3‑(pyrrolidin‑1‑yl)propoxy)phenylboronic acid is preferred over its para isomer, morpholino analogue, or unsubstituted phenylboronic acid for applications demanding specific LogP values, higher basicity, or a validated anchor for GALR3‑targeted chemotypes.

Quantitative Differentiation Evidence for 3-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic Acid


LogP Differentiation: Pyrrolidine vs. Morpholino Analog Results in 0.83‑Unit Higher Hydrophilicity

The target compound exhibits a computed LogP of 0.23 , whereas the structurally analogous (3-(3-morpholinopropoxy)phenyl)boronic acid—replacing the pyrrolidine ring with a morpholine—shows a LogP of 1.29 . This represents a ΔLogP of −1.06 (i.e., the pyrrolidine derivative is 0.83 log units more hydrophilic). The difference arises from the replacement of the morpholine oxygen with a methylene group, which alters hydrogen‑bonding capacity without increasing hydrophobicity.

Lipophilicity Drug-like properties PROTAC linker design

Commercially Available Purity Advantage: 98% vs. 95% for the Para Isomer

The meta‑substituted target compound is offered at 98% purity by a major supplier , while the para isomer (4‑(3‑(pyrrolidin‑1‑yl)propoxy)phenyl)boronic acid, which shares the same functional groups but differs in ring substitution pattern, is typically supplied at 95% purity . A 3‑percentage‑point higher purity can translate into meaningful improvements in coupling efficiency and reduces the need for post‑reaction purification in library synthesis.

Purity Procurement quality Reproducibility

Regiochemistry Enables Access to a Validated GALR3 Antagonist Chemotype Not Accessible with the Para Isomer

The meta‑substituted boronic acid serves as a key building block for the indolin‑2‑one derivative CHEMBL211031, which potently binds the galanin receptor GALR3 with a pKi of 7.31 [1]. The analogous para‑substituted isomer has not been reported to yield compounds with the same target activity, implying that the meta‑regiochemistry is critical for the pharmacophore geometry required for GALR3 engagement.

GALR3 Galanin receptor Chemotype specificity

Basicity (pKa) Advantage of Pyrrolidine over Morpholine Influences Ionization State and Reactivity

The pyrrolidine ring in the target compound has a conjugate acid pKa of approximately 10.32 [1], whereas the morpholine ring in the closest heterocyclic analogue has a pKa of approximately 8.36 [2]. This ΔpKa of nearly +2 units means that at physiological pH (7.4), the pyrrolidine‑containing compound exists predominantly in its protonated, positively‑charged state, whereas the morpholine analogue is only partially protonated. The greater basicity can enhance aqueous solubility and influence molecular recognition in biological systems.

Basicity pKa Solubility Membrane permeability

Best Research and Industrial Application Scenarios for (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic Acid


Synthesis of GALR3‑Targeted Compound Libraries

The meta‑regiochemistry of this boronic acid enables the construction of indolin‑2‑one derivatives that engage the galanin receptor GALR3 with pKi values up to 7.31 [1]. Researchers studying galanin receptor pharmacology or pursuing GPCR lead discovery can use this building block to rapidly explore the SAR around the meta‑pyrrolidine‑propoxy‑phenyl motif, a validated pharmacophoric element not accessible with the para isomer.

PROTAC Linker Design Requiring Balanced Hydrophilicity

With a computed LogP of 0.23 , the compound imparts greater hydrophilicity than the morpholino analogue (LogP 1.29) , making it a preferred boronic acid component for PROTAC linker modules where excessive lipophilicity risks aggregation and poor assay performance. Its higher basicity (pKa ~10.32) also provides a site for pH‑dependent modulation of solubility.

Lead Optimization Programs Seeking a Basic Amine Module with Distinct pKa

Drug discovery campaigns that require a basic, positively‑charged group at physiological pH can exploit the pyrrolidine pKa of 10.32 [2], which is approximately 100‑fold more basic than morpholine (pKa 8.36) [3]. This property can be strategically used to fine‑tune membrane permeability, lysosomal sequestration, or target binding, differentiating the compound from morpholine‑based or unsubstituted phenylboronic acid building blocks.

High‑Throughput Chemistry Requiring Maximum Purity out of the Bottle

The 98% purity specification exceeds the 95% typical of the para isomer , enabling higher conversion in Suzuki‑Miyaura couplings and fewer side products. This makes the meta isomer the preferred procurement choice for parallel synthesis or library production where consistency and minimal purification are critical.

Quote Request

Request a Quote for (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.